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Compound of Interest

Compound Name: Boc-Thr-OH

Cat. No.: B3430859

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis
of N-tert-butoxycarbonyl-L-threonine (Boc-Thr-OH), a crucial building block in peptide
synthesis and drug development. This document details the nuclear magnetic resonance
(NMR) and infrared (IR) spectroscopic characteristics of Boc-Thr-OH, offering key data for its
identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of
Boc-Thr-OH in solution. Both *H and 3C NMR provide unique insights into the chemical
environment of each atom.

'H NMR Spectral Data

The 'H NMR spectrum of Boc-Thr-OH exhibits characteristic signals corresponding to the
protons in the threonine backbone and the tert-butoxycarbonyl (Boc) protecting group. The
chemical shifts (0) are reported in parts per million (ppm) relative to a standard reference.

Table 1: *H NMR Data for Boc-Thr-OH
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Chemical Shift (3,

Coupling Constant

Proton Assignment Multiplicity

ppm) (J, Hz)
-C(CHs)s (Boc) ~1.45 Singlet
-CHs (Threonine) ~1.20 Doublet ~6.3
a-CH ~4.25 Doublet of Doublets ~45,~2.0
3-CH ~4.15 Multiplet
-NH ~5.50 Doublet ~8.0
-OH (Threonine) Variable Broad Singlet

-OH (Carboxylic Acid) Variable

Broad Singlet

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

3C NMR Spectral Data

The 13C NMR spectrum provides information on the carbon framework of the molecule. The

chemical shifts of the carbonyl carbons are particularly sensitive to the molecular environment.

Table 2: 3C NMR Data for Boc-Thr-OH

Carbon Assignment

Chemical Shift (3, ppm)

-C(CHs)3 (Boc) ~28.5

-C(CHs)s (Boc, quaternary) ~80.0

-CHs (Threonine) ~20.0

o-CH ~59.0

B-CH ~68.0

C=0 (Boc) ~156.0

C=0 (Carboxylic Acid) ~174.0
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Note: The solvent can influence the chemical shifts of the carbonyl carbons due to interactions
such as hydrogen bonding.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in Boc-
Thr-OH. The vibrational frequencies of the bonds provide a characteristic "fingerprint” of the
molecule.

Table 3: FT-IR Spectral Data for Boc-Thr-OH

Wavenumber (cm—1) Vibrational Mode Functional Group
~3300-2500 (broad) O-H stretch Carboxylic Acid
~3400 (broad) O-H stretch Alcohol

~3350 N-H stretch Amide

~2980, 2930 C-H stretch Alkanes

~1740 C=0 stretch Carboxylic Acid
~1690 C=0 stretch Urethane (Boc)
~1520 N-H bend Amide

~1160 C-O stretch Urethane (Boc)

Experimental Protocols
NMR Spectroscopy

Sample Preparation:
» Weigh 5-10 mg of Boc-Thr-OH into a clean, dry NMR tube.

e Add approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCls, or
Dimethyl Sulfoxide-de, DMSO-de).

o Cap the NMR tube and gently agitate until the sample is fully dissolved.
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Instrumental Parameters (General):

e Spectrometer: 400 MHz or higher field strength NMR spectrometer.

e 1H NMR:

o Pulse Program: Standard single-pulse experiment.

o Number of Scans: 16-64 (signal-to-noise dependent).

o Relaxation Delay: 1-5 seconds.

e 13C NMR:

o Pulse Program: Proton-decoupled single-pulse experiment.

o Number of Scans: 1024 or more to achieve adequate signal-to-noise.

o Relaxation Delay: 2-5 seconds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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